molecular formula C18H13N3O4S2 B12123077 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12123077
M. Wt: 399.4 g/mol
InChI Key: HMJBQBWHYQDVFW-UHFFFAOYSA-N
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Description

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a thiadiazole ring, and a pyrrolone ring, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions. One common method includes the condensation of furfural with thiadiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The use of solvents such as ethanol or methanol can enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and substituted thiadiazole compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals .

Scientific Research Applications

4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound’s biological activity is studied for potential therapeutic applications. It has shown promise in antimicrobial and anticancer research.

    Medicine: Researchers are investigating its potential as a drug candidate due to its diverse functional groups and biological activity.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals

Mechanism of Action

The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The presence of multiple functional groups allows it to engage in various interactions, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid derivatives
  • Thiadiazole derivatives
  • Pyrrolone derivatives

Uniqueness

What sets 4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one apart is its combination of three distinct heterocyclic rings. This unique structure imparts a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H13N3O4S2

Molecular Weight

399.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C18H13N3O4S2/c1-26-18-20-19-17(27-18)21-13(10-6-3-2-4-7-10)12(15(23)16(21)24)14(22)11-8-5-9-25-11/h2-9,13,23H,1H3

InChI Key

HMJBQBWHYQDVFW-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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